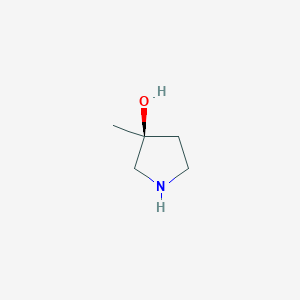

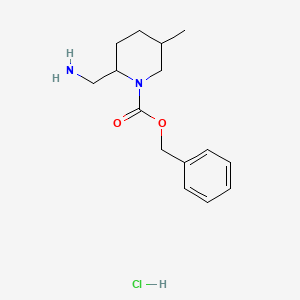

![molecular formula C7H13ClF3NO2 B3007934 3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride CAS No. 2418703-72-5](/img/structure/B3007934.png)

3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as TFB-TMA, and it is a derivative of trifluoroacetic acid. TFB-TMA is a highly stable compound that has a wide range of applications in various fields of research.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Melnykov et al. (2019) developed a method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds. This involved condensation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters with 2,5-dimethoxytetrahydrofuran, followed by intramolecular cyclization. The synthesized compounds were confirmed using various spectroscopic methods (Melnykov et al., 2019).

Antibiotics and Antitumor Substances

Kinoshita and Umezawa (1960) conducted studies on antibiotics and related substances, synthesizing various unsaturated ketocarboxylic acids with potential antitumor properties. They achieved this through the Mannich reaction using levulinic acid, paraformaldehyde, and dimethylamine hydrochloride (Kinoshita & Umezawa, 1960).

Recognition of Hydrophilic Compounds

Sawada et al. (2000) discovered that self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media. This finding has implications for selective compound recognition in various scientific applications (Sawada et al., 2000).

Peptide Coupling in Enzymatic Substrates

Brunel et al. (2005) illustrated the efficient and versatile use of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. This was particularly useful for the synthesis of various substituted amino acid derivatives, showcasing the chemical's utility in enzymatic substrate synthesis (Brunel, Salmi, & Letourneux, 2005).

Derivatization Techniques in Analytical Chemistry

Ford et al. (2007) reported a technique for the rapid derivatization of aqueous carboxylic acids to their corresponding 2,2,2-trifluoroethylamide derivatives. This method was suggested as a sensitive alternative for acidification, extraction, and ex situ derivatization in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).

Safety and Hazards

The compound has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mécanisme D'action

Mode of Action

Similar compounds with dimethylamino groups are known to interact with their targets through various mechanisms .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-11(2)4-5(3-6(12)13)7(8,9)10;/h5H,3-4H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOMHIJQXAYMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)